molecular formula C11H10ClN3OS B2857758 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol CAS No. 478258-36-5

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol

Cat. No. B2857758
CAS RN: 478258-36-5
M. Wt: 267.73
InChI Key: KFFAKWRRVWWSLL-UHFFFAOYSA-N
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Description

“4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol” is a chemical compound with the CAS Number: 478258-36-5 . It has a molecular weight of 267.74 and its IUPAC name is 4- { [6-chloro-2- (methylsulfanyl)-4-pyrimidinyl]amino}phenol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H10ClN3OS . The InChI code for this compound is 1S/C11H10ClN3OS/c1-17-11-14-9 (12)6-10 (15-11)13-7-2-4-8 (16)5-3-7/h2-6,16H,1H3, (H,13,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Nanotechnology: Nanoparticle Functionalization

The compound’s reactive functional groups make it suitable for the functionalization of nanoparticles. This can enhance the properties of nanoparticles, such as solubility or reactivity, opening up new applications in drug delivery and diagnostic imaging.

Each of these applications demonstrates the versatility of 4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol in scientific research. Its potential uses span a wide range of fields, reflecting the compound’s importance in advancing various areas of study. While the search did not yield specific applications for this exact compound, the related chemical structures and their uses provide a foundation for hypothesizing its potential applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-17-11-14-9(12)6-10(15-11)13-7-2-4-8(16)5-3-7/h2-6,16H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFAKWRRVWWSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol

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